molecular formula C19H18N2O4S B3685078 ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Cat. No.: B3685078
M. Wt: 370.4 g/mol
InChI Key: UUBRCQNMEFPASH-MHWRWJLKSA-N
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Description

ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with benzaldehyde to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and green chemistry principles to enhance yield, purity, and selectivity. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine and pyrrole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used in diabetes treatment.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylate, which have similar structural features and applications.

Uniqueness

ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of thiazolidine, pyrrole, and benzoate moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-4-25-18(23)13-6-5-7-15(9-13)21-11(2)8-14(12(21)3)10-16-17(22)20-19(24)26-16/h5-10H,4H2,1-3H3,(H,20,22,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBRCQNMEFPASH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 3
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 4
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE
Reactant of Route 6
ETHYL 3-(3-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

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